Neo-Cyanine 3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

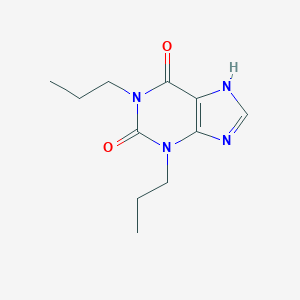

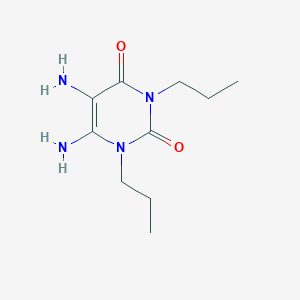

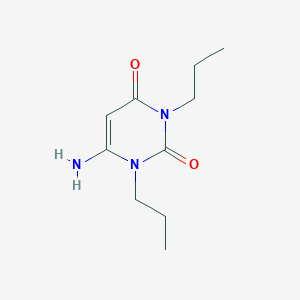

Neo-Cyanine dyes, including Neo-Cyanine 3, are synthesized through a series of chemical reactions that generally involve the condensation of heterocyclic quaternary salts with nucleophilic compounds. The synthesis process aims to elaborate cyanines with diverse structures, absorption, and solubility properties (Brooker, 1948). The synthesis of cyanine dyes is a key area of research due to their importance in various applications, including fluorescence-based applications and photophysical studies (Panigrahi et al., 2012).

Molecular Structure Analysis

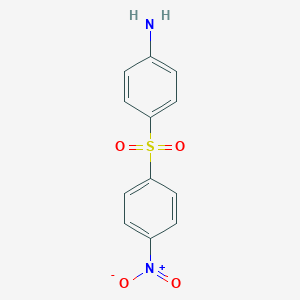

The molecular structure of cyanine dyes, such as Neo-Cyanine 3, is characterized by an extended conjugated system that includes nitrogen heterocycles and a polyene chain. This structure is crucial for their absorption and emission properties. The structure-property relationships in cyanine dyes are complex, with even single substitutions in the heptamethine chain resulting in significant modulation of their absorption maxima and photophysical properties (Štacková et al., 2020).

Chemical Reactions and Properties

Cyanine dyes, including Neo-Cyanine 3, undergo various chemical reactions that significantly alter their optical properties. These reactions are foundational for numerous biomedical techniques, such as optical sensing of biological analytes and super-resolution imaging. The exposed polyene linker in cyanines is crucial for these reactions (Gorka et al., 2015).

Physical Properties Analysis

The physical properties of Neo-Cyanine 3, like other cyanine dyes, are influenced by their molecular structure. They exhibit high molar absorptivity and fluorescence quantum yields. Polyfluorinated cyanine dyes, for instance, show reduced aggregation in aqueous media, enhanced fluorescence, and greater resistance to photobleaching, underscoring the significance of fluorination in improving these properties (Renikuntla et al., 2004).

Chemical Properties Analysis

The chemical properties of cyanine dyes are characterized by their reactivity towards nucleophiles and electrophiles, influenced by the conjugated system and the heteroatoms present. Their ability to form stable complexes with biomolecules, such as DNA, significantly impacts their utility in bioimaging and molecular biology applications. The synthesis and characterization of cyanine dyes that contain phosphonate groups, for example, have shown how modifications can enhance their utility as fluorescent labels, highlighting the diverse chemical properties that can be tailored for specific uses (Reddington, 2007).

将来の方向性

Cyanine dyes continue to be a point of interest in scientific research . They are being employed as coloring agents in natural products, taking advantage of their ability to increase the light sensitivity of light-sensitive materials in a wide range of bioprobes . The prospects for further studies on the cyanine dye–biomolecule system and the development of new effective dye probes for biomolecules are being discussed .

特性

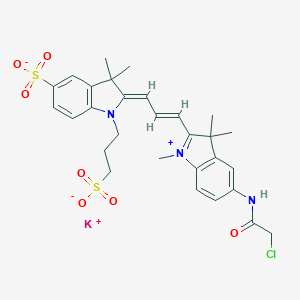

IUPAC Name |

potassium;(2Z)-2-[(E)-3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34ClN3O7S2.K/c1-28(2)21-16-19(31-27(34)18-30)10-12-23(21)32(5)25(28)8-6-9-26-29(3,4)22-17-20(42(38,39)40)11-13-24(22)33(26)14-7-15-41(35,36)37;/h6,8-13,16-17H,7,14-15,18H2,1-5H3,(H2-,31,34,35,36,37,38,39,40);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRFMPCTDWFEAR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClKN3O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neo-Cyanine 3 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

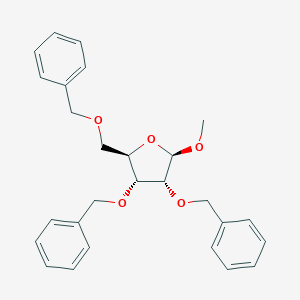

![[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15768.png)

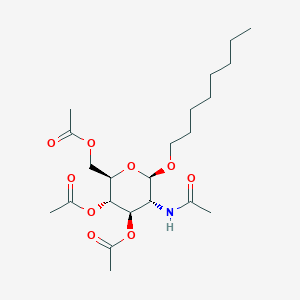

![5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15780.png)